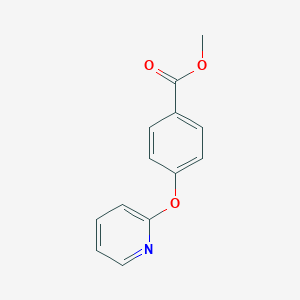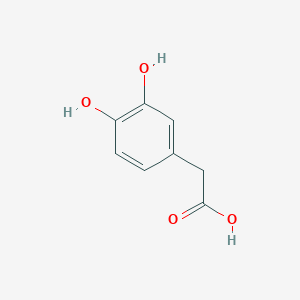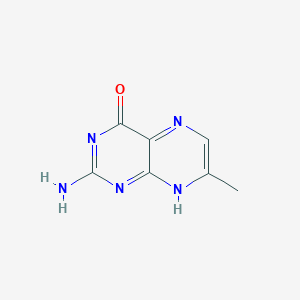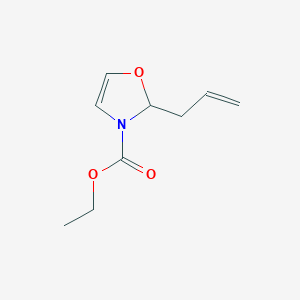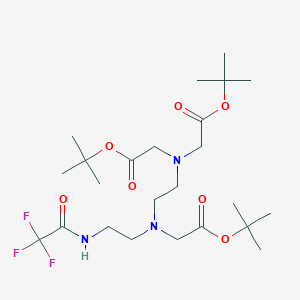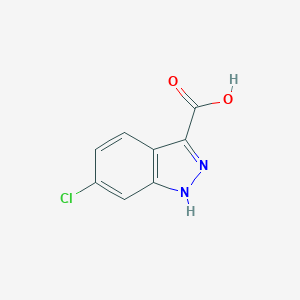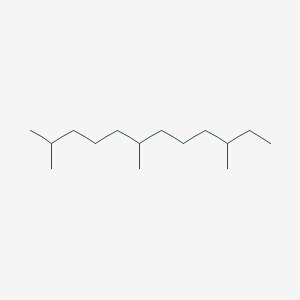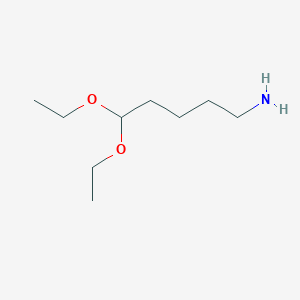
5,5-Diethoxypentan-1-amine
Übersicht
Beschreibung
5,5-Diethoxypentan-1-amine: is an organic compound with the molecular formula C9H21NO2 and a molecular weight of 175.27 g/mol . It is a clear, colorless oil with a boiling point of 232°C and a density of 0.904 g/cm³ . This compound is known for its use as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5,5-Diethoxypentan-1-amine typically involves the reaction of 5-aminopentanal with diethyl acetal . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetal group. The general reaction scheme is as follows:
5-Aminopentanal+Diethyl Acetal→this compound
Industrial Production Methods:
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction is typically catalyzed by acidic catalysts such as p-toluenesulfonic acid to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Diethoxypentan-1-amine can undergo oxidation reactions to form corresponding .
Reduction: It can be reduced to form .
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are used under basic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
5,5-Diethoxypentan-1-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology:
In biological research, this compound is used to study the effects of amine derivatives on enzyme activity and cell signaling pathways .
Medicine:
The compound is investigated for its potential use in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery .
Industry:
In the industrial sector, this compound is used in the production of polymers and resins . It is also employed in the manufacture of agrochemicals and specialty chemicals .
Wirkmechanismus
The mechanism of action of 5,5-Diethoxypentan-1-amine involves its interaction with biological targets such as enzymes and receptors . The compound can act as a substrate or inhibitor of specific enzymes, thereby modulating their activity. It can also bind to receptors and influence cell signaling pathways , leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Aminopentanal Diethyl Acetal
- 5,5-Diethoxy-1-pentanamine
- 1-Pentanamine, 5,5-diethoxy-
Uniqueness:
5,5-Diethoxypentan-1-amine is unique due to its diethoxy functional groups, which provide distinct chemical properties compared to other similar compounds. These functional groups enhance its solubility and reactivity , making it a versatile intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
5,5-diethoxypentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMJSMLSGFSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519201 | |
| Record name | 5,5-Diethoxypentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21938-23-8 | |
| Record name | 5,5-Diethoxypentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5,5-diethoxypentan-1-amine in the synthesis described in the research paper?
A1: this compound serves as a crucial starting material in the synthesis of (±)1,2,3,4,6,7,12,12b-octahydroindole[2,3-a]quinolizine. The researchers utilize an acid-mediated acyl iminium ion cyclization reaction to achieve this synthesis. [] While the paper doesn't delve into the detailed mechanism, it highlights that the reaction conditions for this synthesis were significantly different compared to a similar synthesis using 4,4-diethoxybutan-1-amine. This suggests a significant impact of the carbon chain length on the reactivity and required conditions for the cyclization.
Q2: Are there any other reported syntheses utilizing this compound?
A2: The provided research paper focuses specifically on its use in the synthesis of (±)1,2,3,4,6,7,12,12b-octahydroindole[2,3-a]quinolizine. [] Further research is necessary to uncover if this compound has been employed in other synthetic applications. Exploring databases of chemical literature and patents could provide more insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


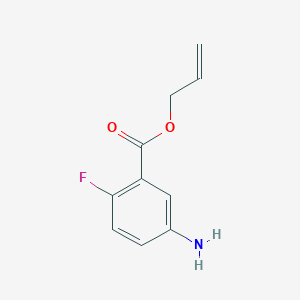
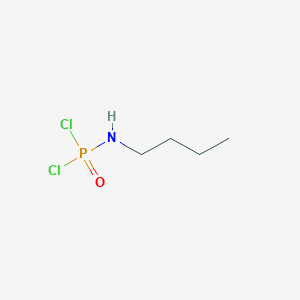
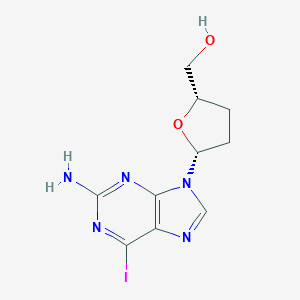
![2-[(2-Nitrophenyl)amino]-3-cyanothiophene](/img/structure/B139041.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
